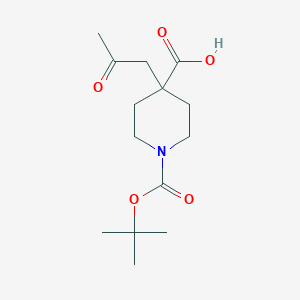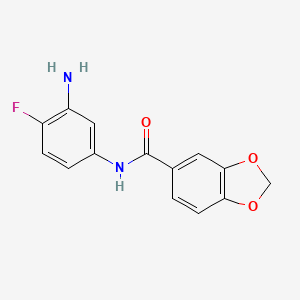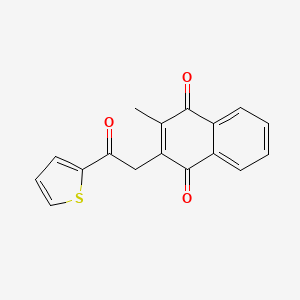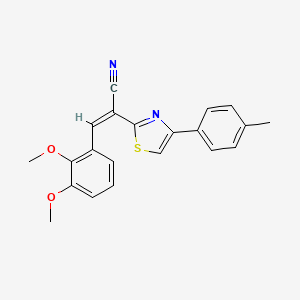
1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring is substituted with a methoxy group and a methyl group . The molecule also contains a benzoyl group and a piperidine ring, both of which are attached to a carboxamide group .
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is part of a class of chemicals that have been synthesized and characterized for various biological and chemical properties. For instance, studies have explored the functionalization reactions of pyrazole derivatives, which are crucial for understanding their chemical behavior and potential applications in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005). This foundational research aids in grasping the compound's reactivity and potential for further modification.
Molecular Interaction and Pharmacological Potential
- Research on pyrazole derivatives, including those similar in structure to the compound , has shed light on their interaction with biological receptors, such as the CB1 cannabinoid receptor. These interactions have been analyzed to develop models for understanding how structural variations affect binding affinity and activity, which is crucial for drug development and therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Biological Activity and Therapeutic Potential
- The chemical framework of pyrazole derivatives has been explored for its potential in yielding compounds with significant biological activities, such as anti-inflammatory, analgesic, and antiviral effects. For example, novel compounds derived from visnaginone and khellinone demonstrated high inhibitory activity on cyclooxygenase enzymes and possessed analgesic and anti-inflammatory properties, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings point to the versatile pharmacological applications of pyrazole derivatives, including the compound of interest.
Antimicrobial and Antiviral Applications
- The structure-activity relationships of pyrazole derivatives have been studied for their antimicrobial and antiviral potentials. Compounds with a pyrazole core have shown promise in combating various pathogens, including Mycobacterium tuberculosis, highlighting their potential role in addressing infectious diseases (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Mécanisme D'action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. For instance, it displayed superior antipromastigote activity against Leishmania aethiopica . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Pharmacokinetics
The compound has shown potent in vitro antileishmanial and in vivo antimalarial activities , suggesting that it has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the target organisms. For example, it has shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei . This leads to the treatment of the diseases caused by these organisms.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the presence of other organisms, the pH of the environment, and the temperature . .
Propriétés
IUPAC Name |
1-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-23-11-15(18(22-23)28-2)17(26)21-14-5-3-13(4-6-14)19(27)24-9-7-12(8-10-24)16(20)25/h3-6,11-12H,7-10H2,1-2H3,(H2,20,25)(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPRXPPESDRGRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)

![4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2355598.png)
![3-butyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355599.png)
![1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol](/img/structure/B2355600.png)
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355604.png)





![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)